2-Methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid
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Overview
Description
2-Methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid typically involves the construction of the imidazole ring followed by the introduction of the methylamino and pentanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent steps include alkylation and amination reactions to introduce the methyl and amino groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The imidazole ring and other functional groups can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-Methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The methylamino group can participate in electrostatic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1h-imidazol-1-yl)-2-(methylamino)butanoic acid
- 2-Methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(ethylamino)pentanoic acid
- 2-Methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)hexanoic acid
Uniqueness
Compared to similar compounds, 2-Methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the imidazole ring and the methylamino group provides a versatile framework for further functionalization and application in various fields.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-4-(2-methylimidazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8(14-6-5-13-9(14)2)7-11(3,12-4)10(15)16/h5-6,8,12H,7H2,1-4H3,(H,15,16) |
InChI Key |
UIZYUMGDENXKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C(C)CC(C)(C(=O)O)NC |
Origin of Product |
United States |
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